1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]
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Overview
Description
1,1’-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene] is an organic compound with a complex structure that includes a heptane backbone and two benzene rings substituted with ethenyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene] typically involves the reaction of heptane-1,7-diol with 4-(ethenyloxy)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethoxy groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
1,1’-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-(Heptane-1,7-diyl)bis
Properties
CAS No. |
88319-86-2 |
---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-ethenoxy-4-[7-(4-ethenoxyphenyl)heptyl]benzene |
InChI |
InChI=1S/C23H28O2/c1-3-24-22-16-12-20(13-17-22)10-8-6-5-7-9-11-21-14-18-23(19-15-21)25-4-2/h3-4,12-19H,1-2,5-11H2 |
InChI Key |
KVXWPJHNTDIPHS-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)CCCCCCCC2=CC=C(C=C2)OC=C |
Origin of Product |
United States |
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